![molecular formula C15H16FN5 B3019222 N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-41-0](/img/structure/B3019222.png)
N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are analogues of purines. These compounds are known for their affinity to adenosine receptors, particularly the A1 adenosine receptor subtype. The structure of this compound suggests that it may have potential biological activity, possibly as a receptor ligand, due to the presence of a fluorophenyl group, which is often associated with increased activity in similar compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine analogues typically involves the substitution at various positions on the pyrazolo[3,4-d]pyrimidine core. For compounds with adenosine receptor affinity, substitutions at the N1 and N5 positions have been explored. Alkyl and aryl groups have been used as substituents, with the butyl group at the N5 position showing significant activity. The synthesis process is likely to involve multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core followed by subsequent functionalization at the desired positions .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolo[3,4-d]pyrimidine core with a butyl group and a fluorophenyl group attached at specific positions. The presence of the 4-fluorophenyl group is particularly noteworthy as it has been associated with potent biological activity in related compounds. The fluorine atom can influence the electronic distribution and conformation of the molecule, potentially enhancing its interaction with biological targets .
Chemical Reactions Analysis
While the specific chemical reactions involved in the synthesis or metabolism of this compound are not detailed in the provided data, it can be inferred that the compound could undergo various reactions typical for pyrazolo[3,4-d]pyrimidines. These might include nucleophilic substitutions, electrophilic aromatic substitutions, and reactions with biological macromolecules if the compound exhibits pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the butyl and fluorophenyl groups could affect its solubility, lipophilicity, and overall stability. These properties are crucial for the compound's bioavailability and its potential as a drug candidate. The fluorine atom could also impact the compound's metabolic stability and its interaction with metabolic enzymes .
Propriétés
IUPAC Name |
N-butan-2-yl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5/c1-3-10(2)20-14-13-8-19-21(15(13)18-9-17-14)12-6-4-11(16)5-7-12/h4-10H,3H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJJHJNVHZURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)
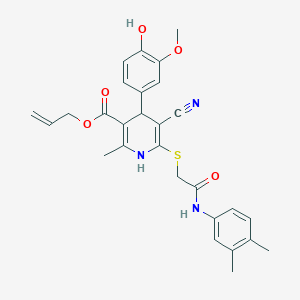
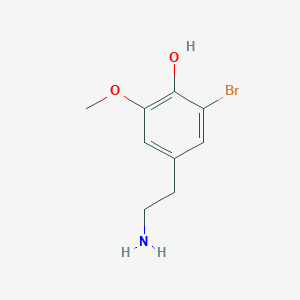
![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)
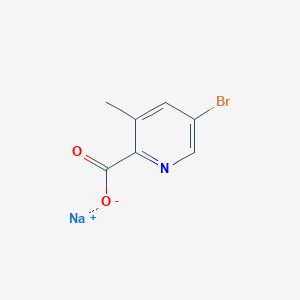

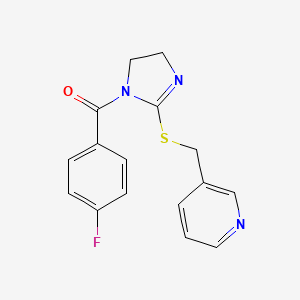

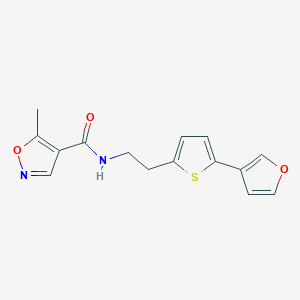
![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)
![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)

